Fmoc-Leu-Ome

Solid-Phase Peptide Synthesis Solubility Process Optimization

Fmoc-Leu-OMe delivers a unique orthogonal protection strategy: the base-labile Fmoc group enables selective N-terminal exposure under mild conditions, while the stable methyl ester prevents premature C-terminal hydrolysis and diketopiperazine formation during chain elongation. Its LogP of 4.50 ensures clear solubility at 1 mmol/2 mL DMF, preventing on-resin aggregation in hydrophobic sequences. With ≥99.8% L-isomer content, this building block preserves enantiomeric purity even in peptides exceeding 60 residues—delivering ≥89% target purity versus 74% with standard-grade alternatives—substantially reducing purification burden and improving process consistency for GMP manufacturing.

Molecular Formula C22H25NO4
Molecular Weight 367.4 g/mol
Cat. No. B1645615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Leu-Ome
Molecular FormulaC22H25NO4
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H25NO4/c1-14(2)12-20(21(24)26-3)23-22(25)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,23,25)
InChIKeyZYZLPKLFRXOVCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Leu-OMe: Procurement Guide for Protected Leucine Methyl Ester in Peptide Synthesis


Fmoc-Leu-OMe (CAS 139551-80-7) is an Nα-Fmoc-protected L-leucine methyl ester derivative widely employed as a building block in both solid-phase and solution-phase peptide synthesis . The compound features the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino terminus and a methyl ester protecting the carboxyl group, enabling orthogonal deprotection strategies [1]. With a molecular formula of C₂₂H₂₅NO₄ and a molecular weight of 367.4 g/mol, it serves as a hydrophobic leucine precursor compatible with standard Fmoc/tBu SPPS protocols [2].

Why Fmoc-Leu-OMe Cannot Be Substituted by Other Leucine Derivatives in Critical Peptide Syntheses


In peptide chemistry, Fmoc-Leu-OMe is not a generic commodity that can be freely exchanged with its close analogs—such as Fmoc-Leu-OH (free acid), Fmoc-Leu-OtBu (tert-butyl ester), or H-Leu-OMe (unprotected methyl ester)—without altering synthetic outcomes . The specific combination of an Fmoc-protected amine and a methyl ester-protected carboxyl confers a unique orthogonal deprotection profile, enabling selective N-terminal exposure under mild basic conditions while maintaining a stable, hydrophobic C-terminal ester that resists premature hydrolysis during chain elongation [1]. Substituting with Fmoc-Leu-OH introduces a free carboxyl that requires activation and may lead to diketopiperazine formation in SPPS, while using Fmoc-Leu-OtBu necessitates acidic deprotection incompatible with acid-labile side-chain protecting groups, and H-Leu-OMe lacks the N-terminal protection required for controlled sequential coupling [2]. The quantitative evidence presented below underscores the precise performance differences that drive procurement decisions in peptide synthesis workflows.

Quantitative Performance Evidence for Fmoc-Leu-OMe Versus Leucine Analogs


Solubility Advantage of Fmoc-Leu-OMe over Fmoc-Leu-OH in Standard SPPS Solvents

Fmoc-Leu-OMe exhibits significantly enhanced solubility in dimethylformamide (DMF), the primary solvent for SPPS, compared to Fmoc-Leu-OH. This property directly impacts coupling efficiency and reaction homogeneity .

Solid-Phase Peptide Synthesis Solubility Process Optimization

Reduced Racemization Risk with Fmoc-Leu-OMe Compared to Unprotected H-Leu-OMe

The Fmoc protecting group in Fmoc-Leu-OMe sterically shields the α-carbon, significantly reducing base-catalyzed enolization and subsequent racemization during coupling, a vulnerability inherent to unprotected H-Leu-OMe [1].

Racemization Control Chiral Integrity Peptide Purity

Orthogonal Deprotection Selectivity of Fmoc-Leu-OMe vs. Fmoc-Leu-OtBu in tBu-Based SPPS

Fmoc-Leu-OMe provides superior orthogonal compatibility in standard Fmoc/tBu SPPS protocols compared to Fmoc-Leu-OtBu. The methyl ester is stable to the mild basic conditions (20% piperidine) used for Fmoc removal, whereas the tert-butyl ester is labile to the TFA cleavage conditions used for side-chain deprotection and resin cleavage, creating an orthogonal protection mismatch [1][2].

Orthogonal Protection Deprotection Selectivity SPPS Strategy

Higher Synthetic Yield Achieved with Fmoc-Leu-OMe vs. Fmoc-Leu-OH in Liquid-Phase Peptide Synthesis

In a direct comparison of liquid-phase coupling yields, Fmoc-Leu-OMe demonstrated a significantly higher isolated yield (86.5%) compared to the mean coupling efficiency observed for Fmoc-amino acids with free carboxyl groups in similar protocols, attributed to reduced side reactions and improved solubility of the ester derivative [1][2].

Liquid-Phase Synthesis Synthetic Yield Process Efficiency

Enantiomeric Purity Specifications for Fmoc-Leu-OMe Versus Commercial Fmoc-Leu-OH

High-grade Fmoc-Leu-OMe is manufactured to meet stringent enantiomeric purity standards (≥ 99.8% L-isomer) that exceed typical purity requirements for Fmoc-Leu-OH, as verified by chiral HPLC methods capable of resolving Fmoc-amino acid esters on cellulose tris(3,5-dimethylphenylcarbamate) columns [1][2]. This specification is critical for GMP peptide manufacturing.

Quality Control Enantiomeric Purity Peptide Drug Substance

Storage Stability and Impurity Profile of Fmoc-Leu-OMe Relative to H-Leu-OMe

Fmoc-Leu-OMe exhibits superior long-term storage stability compared to unprotected H-Leu-OMe, which is prone to oxidation, hydrolysis, and dimerization. Premium Fmoc-Leu-OMe is specified with free amine content ≤ 0.2% and acetate content ≤ 0.02%, ensuring minimal capping by-products during SPPS [1][2].

Chemical Stability Impurity Control Shelf Life

Optimal Use Cases for Fmoc-Leu-OMe in Peptide Research and Manufacturing


GMP Manufacturing of Long Therapeutic Peptides Requiring High Enantiopurity

Fmoc-Leu-OMe is the preferred building block for synthesizing peptides longer than 20 residues under GMP conditions, where maintaining enantiomeric purity is paramount. The ≥ 99.8% L-isomer specification ensures that even a 60-mer peptide retains ≥ 89% target purity (vs. 74% if using 99.5% L-content building blocks), significantly reducing purification burden and improving process consistency [1]. The methyl ester's stability under Fmoc deprotection conditions prevents premature C-terminal exposure, avoiding side reactions that complicate scale-up.

Solution-Phase Peptide Fragment Condensation for Large-Scale API Synthesis

In solution-phase synthesis of peptide fragments for active pharmaceutical ingredient (API) manufacturing, Fmoc-Leu-OMe provides a 5-10% yield advantage per coupling over free acid derivatives. With a documented isolated yield of 86.5% in liquid-phase coupling [2], and compatibility with Fmoc deprotection using ammonia or primary amines as described in continuous liquid-phase patents [3], this compound enables more efficient large-scale peptide production with fewer purification steps.

Hydrophobic Peptide Sequences Requiring Enhanced Solubility in DMF/NMP

For peptide sequences containing multiple hydrophobic residues (e.g., transmembrane domains, antimicrobial peptides), Fmoc-Leu-OMe offers critical solubility advantages. The methyl ester modification increases LogP to 4.50 [4] and ensures clear solubility at 1 mmole/2 mL DMF [5], preventing on-resin aggregation and incomplete coupling that plague syntheses using the less soluble Fmoc-Leu-OH. This property is essential for automated microwave-assisted SPPS where rapid, homogeneous coupling is required.

Synthesis of Peptide Esters for Subsequent Modification or Conjugation

Fmoc-Leu-OMe is uniquely suited for preparing peptide C-terminal methyl esters that serve as precursors for hydrazides, thioesters (for native chemical ligation), or alcohol derivatives. The orthogonal methyl ester remains intact throughout Fmoc-SPPS, allowing selective post-synthetic modification of the C-terminus without affecting side-chain protecting groups. This strategy has been employed in the synthesis of peptide thioesters for protein semi-synthesis and DNA-encoded chemical libraries [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Leu-Ome

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.